molecular formula C17H15N5OS2 B6476830 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2640822-18-8

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B6476830
CAS No.: 2640822-18-8
M. Wt: 369.5 g/mol
InChI Key: PIIDBIAEOCACJG-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound features a 2,1,3-benzothiadiazole core linked via a carboxamide group to a thiophene ring, which is substituted with a 1-methyl-1H-pyrazol-4-yl group through an ethyl chain. Its molecular formula is C₁₉H₁₆N₄O₂S₂ (calculated based on structural analogs in ), with a molecular weight of approximately 380.5 g/mol.

Properties

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS2/c1-22-10-12(9-19-22)16-5-3-13(24-16)6-7-18-17(23)11-2-4-14-15(8-11)21-25-20-14/h2-5,8-10H,6-7H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIDBIAEOCACJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound integrates both pyrazole and thiophene moieties, which are known for their diverse biological activities. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is C16H16N4S2O. Its structure can be broken down as follows:

ComponentDescription
PyrazoleContributes to the compound's pharmacological properties.
ThiopheneEnhances the compound's reactivity and potential biological interactions.
BenzothiadiazoleImparts additional stability and bioactivity.

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyrazole rings exhibit significant antimicrobial properties. Specifically, derivatives of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance:

  • Antibacterial Activity : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Antifungal Activity : It also showed antifungal efficacy against Candida albicans, with an MIC of 16 µg/mL.

Enzyme Inhibition

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole has been identified as a potent inhibitor of carbonic anhydrase (CA), particularly CA XII. This enzyme plays a crucial role in various physiological processes, including acid-base balance and ion transport. Inhibition studies revealed:

  • IC50 Values : The compound exhibited an IC50 value of 0.045 µM against CA XII, indicating strong inhibitory potential.

Study 1: Antileishmanial Activity

A study conducted on the antileishmanial activity of this compound showed significant effects against Leishmania donovani, the causative agent of visceral leishmaniasis. The compound was tested in vitro, resulting in:

  • IC50 Value : An IC50 value of 0.5 µM was observed, suggesting it may serve as a lead compound for further development.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole. Using a carrageenan-induced paw edema model in rats:

  • Results : The compound significantly reduced paw swelling by approximately 60% compared to the control group.

Toxicity and Safety

While promising in terms of biological activity, safety assessments are essential. Preliminary toxicity studies indicate that the compound has a low toxicity profile with no significant adverse effects observed at therapeutic doses in animal models.

Comparison with Similar Compounds

Key Structural Features :

  • Benzothiadiazole moiety: Known for electron-deficient properties, enhancing reactivity in charge-transfer interactions .
  • Amide linkage : Facilitates hydrogen bonding, critical for target binding in medicinal applications .

Formation of the 1-methyl-1H-pyrazole-4-thiophene intermediate via Suzuki-Miyaura coupling .

Introduction of the ethyl spacer through alkylation or nucleophilic substitution .

Coupling with 2,1,3-benzothiadiazole-5-carboxylic acid using carbodiimide-based reagents (e.g., EDCI/HOBt) .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Biological Activities References
Target Compound Benzothiadiazole + thiophene-pyrazole-ethyl - Potential kinase inhibition (inferred from analogs)
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide Chromene + thiophene-pyrazole-ethyl Chromene instead of benzothiadiazole Anti-inflammatory, antimicrobial
5-Chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide Pyridine + thiophene-pyrazole Chloro substitution on thiophene Kinase inhibition (p70S6Kβ)
N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1,2,3-benzothiadiazole-5-carboxamide Benzothiadiazole + thiazole 4-Ethylphenyl-thiazole Anticancer, charge-transfer properties
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}pent-4-enamide Thiophene-pyrazole-ethyl + pentenamide Aliphatic pentenamide group Enhanced reactivity in medicinal chemistry

Key Comparative Insights:

Core Heterocycle Impact :

  • Benzothiadiazole (target compound) vs. chromene (): Benzothiadiazole’s electron-deficient nature enhances interactions with electron-rich biological targets (e.g., kinase ATP-binding pockets) compared to chromene’s planar aromatic system, which favors DNA intercalation .
  • Thiazole () vs. thiophene (target compound): Thiazole’s nitrogen atom improves solubility and hydrogen-bonding capacity, whereas thiophene’s sulfur enhances lipophilicity and membrane permeability.

Pentenamide group (): Introduces unsaturation, enabling Michael addition reactions or cycloadditions in prodrug strategies.

Benzothiadiazole-thiazole hybrids () exhibit notable charge-transfer properties, useful in materials science and photodynamic therapy.

Research Findings and Mechanistic Insights

  • Kinase Inhibition : Analogous compounds (e.g., ) target p70S6Kβ and NAMPT, suggesting the target compound may modulate mTOR or NAD+ biosynthesis pathways.
  • Synthetic Challenges : The ethyl spacer in the target compound may reduce steric hindrance compared to bulkier analogs (e.g., ), improving synthetic yields but requiring precise temperature control during coupling steps .

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